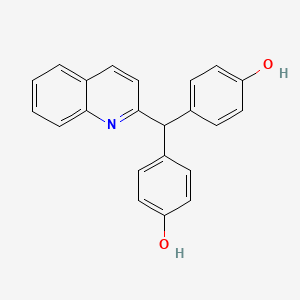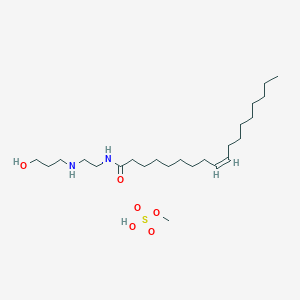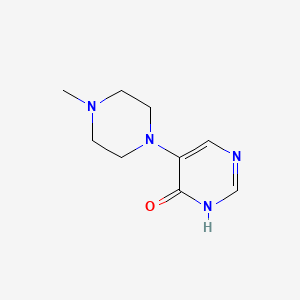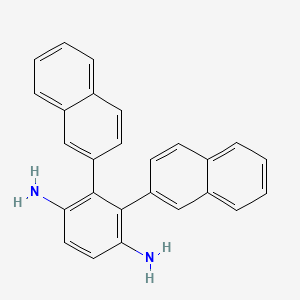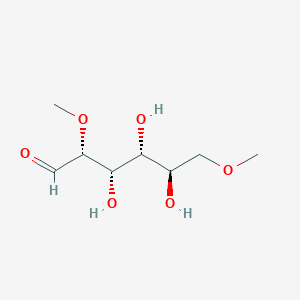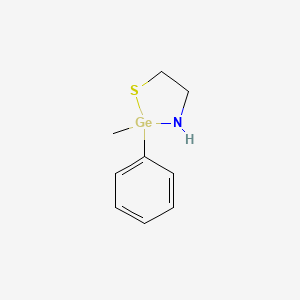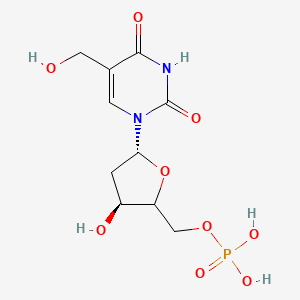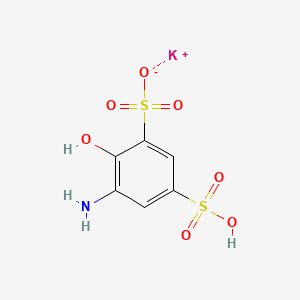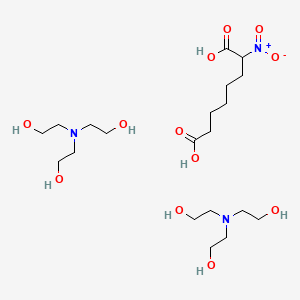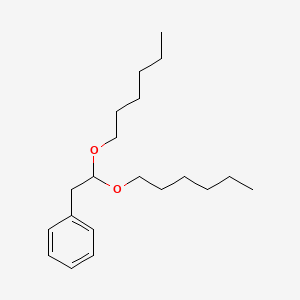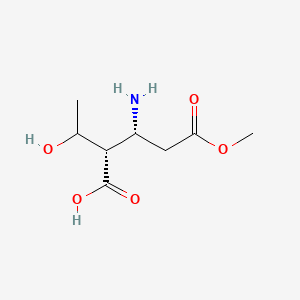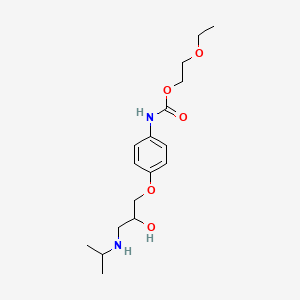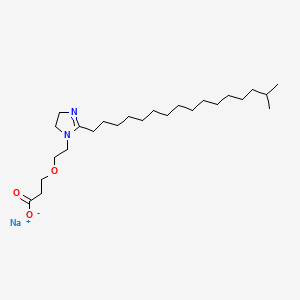
Sodium 3-(2-(4,5-dihydro-2-(15-methylhexadecyl)-1H-imidazol-1-yl)ethoxy)propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3-(2-(4,5-dihydro-2-(15-methylhexadecyl)-1H-imidazol-1-yl)ethoxy)propionate is a complex organic compound with a unique structure that includes an imidazole ring and a long alkyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-(2-(4,5-dihydro-2-(15-methylhexadecyl)-1H-imidazol-1-yl)ethoxy)propionate typically involves multiple steps. One common method starts with the preparation of the imidazole derivative, followed by the introduction of the long alkyl chain and the ethoxypropionate group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 3-(2-(4,5-dihydro-2-(15-methylhexadecyl)-1H-imidazol-1-yl)ethoxy)propionate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the imidazole ring or the alkyl chain.
Reduction: This reaction can reduce any oxidized functional groups present in the compound.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Sodium 3-(2-(4,5-dihydro-2-(15-methylhexadecyl)-1H-imidazol-1-yl)ethoxy)propionate has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a biochemical probe or a component in biological assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It can be used in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Sodium 3-(2-(4,5-dihydro-2-(15-methylhexadecyl)-1H-imidazol-1-yl)ethoxy)propionate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or other biomolecules, while the long alkyl chain can interact with lipid membranes. These interactions can modulate various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other imidazole derivatives with long alkyl chains, such as:
- Sodium 3-(2-(4,5-dihydro-2-(15-methylhexadecyl)-1H-imidazol-1-yl)ethoxy)acetate
- Sodium 3-(2-(4,5-dihydro-2-(15-methylhexadecyl)-1H-imidazol-1-yl)ethoxy)butyrate
Uniqueness
What sets Sodium 3-(2-(4,5-dihydro-2-(15-methylhexadecyl)-1H-imidazol-1-yl)ethoxy)propionate apart is its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
97158-48-0 |
|---|---|
Molekularformel |
C25H47N2NaO3 |
Molekulargewicht |
446.6 g/mol |
IUPAC-Name |
sodium;3-[2-[2-(15-methylhexadecyl)-4,5-dihydroimidazol-1-yl]ethoxy]propanoate |
InChI |
InChI=1S/C25H48N2O3.Na/c1-23(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-24-26-18-19-27(24)20-22-30-21-17-25(28)29;/h23H,3-22H2,1-2H3,(H,28,29);/q;+1/p-1 |
InChI-Schlüssel |
FSCRJUUIABKBCD-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)CCCCCCCCCCCCCCC1=NCCN1CCOCCC(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


